molecular formula C11H6Cl2FN B8713170 5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine CAS No. 917486-18-1

5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine

Cat. No. B8713170
M. Wt: 242.07 g/mol
InChI Key: NBONPGISMCKCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C11H6Cl2FN and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917486-18-1

Product Name

5-Chloro-4-(4-chlorophenyl)-2-fluoropyridine

Molecular Formula

C11H6Cl2FN

Molecular Weight

242.07 g/mol

IUPAC Name

5-chloro-4-(4-chlorophenyl)-2-fluoropyridine

InChI

InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)13/h1-6H

InChI Key

NBONPGISMCKCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2Cl)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-chloro-2-fluoro-4-iodopyridine (2.57 g, 10 mmol), 4-chlorophenylboronic acid (1.72 g, 11 mmol) and Pd(Ph3P)4 (462 mg, 0.4 mmol) in a mixture of 2.0 M aqueous sodium carbonate (6 mL) and toluene (10 mL) was heated at 140 ° C. in a microwave oven for 30 min. Analysis by HPLC/MS indicated that the reaction was not complete. Additonal 4-chlorophenylboronic acid (0.156 g, 1 mmol) was added, followed by Pd(Ph3P)4 (116 mg, 0.1 mmol). The reaction mixture was again heated at 140° C. in a microwave oven for 30 min. After cooling to room temperature, the reaction mixture was diluted with water and extracted with EtOAc (50 mL×3). The combined EtOAc extracts were washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified using a silica gel cartridge (120 g) eluted with a gradient of EtOAc (0-50%) in hexanes to afford 2.6 g of the product (˜60% pure) as an off-white solid. This was crystallized in EtOAc-hexanes to obtain the pure title compound (0.9 g) as a white solid. HPLC/MS: retention time=3.80 min, [M+H]+=242.0.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Four
Quantity
0.156 g
Type
catalyst
Reaction Step Five
Yield
60%

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